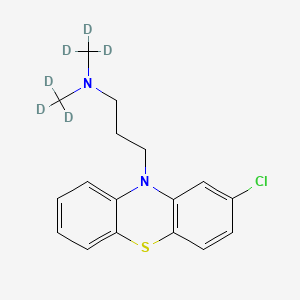

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phenothiazine ring, which is a tricyclic structure that is often found in antipsychotic drugs . The compound also contains a propylamine group, which is a common feature in many organic compounds .Scientific Research Applications

Crystal Structure Analysis : Research on similar compounds, like Bis{1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-olato-dizinc(II)}orthophosphate Tris(perchlorate) Octahydrate, reveals insights into crystal structures which can be critical for understanding molecular interactions and drug design (Ichimaru et al., 2021).

Quantum Chemical Studies : Quantum chemical and molecular dynamics simulation studies, such as those on thiazole and thiadiazole derivatives, are significant for predicting the chemical properties and interaction behaviors of similar compounds (Kaya et al., 2016).

Interaction with Biological Molecules : Studies on the binding of substituted phenoxazine chemosensitizers with bovine serum albumin can provide insights into how 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine might interact with biological proteins (Channu et al., 1999).

Ligand Design for Metal Ions : Research into hexadentate N3O3 amine phenol ligands offers a perspective on designing multifunctional ligands for metal ions, which could be relevant for the compound (Liu et al., 1993).

Synthetic Applications : Studies on the synthesis of various chemical compounds, like 1,2,3-Triazole Derivatives and their antifungal evaluation, can be relevant for understanding the synthetic pathways and potential applications of the compound (Lima-Neto et al., 2012).

Future Directions

The future research directions for this compound could include further investigation into its potential therapeutic effects, given its structural similarity to Chlorpromazine. Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile .

Mechanism of Action

Target of Action

Chlorpromazine-(dimethyl-d6) oxalate, also known as CHLORPROMAZINE-D6 OXALATE or 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine, primarily targets dopaminergic receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition.

Mode of Action

Chlorpromazine acts as an antagonist on different postsynaptic receptors, particularly on dopaminergic-receptors (subtypes D1, D2, D3, and D4), which are associated with different antipsychotic properties on productive and unproductive symptoms . It also interacts with serotonergic-receptors (5-HT1 and 5-HT2), which have anxiolytic, antidepressive, and antiaggressive properties .

Biochemical Pathways

The compound’s interaction with its targets leads to long-term adaptation by the brain to blocking dopamine receptors . This affects various biochemical pathways, particularly those involved in mood regulation and behavior. The downstream effects include reduced symptoms of psychosis and improved mood stability .

Pharmacokinetics

Chlorpromazine, a similar compound, is known to have a large interindividual variation in oral bioavailability . It is primarily metabolized in the liver, mostly through CYP2D6-mediated pathways . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Chlorpromazine-(dimethyl-d6) oxalate’s action include the blockade of dopamine receptors, leading to changes in neurotransmission. This results in alleviation of psychotic symptoms, including hallucinations, delusions, and disordered thinking .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine involves the reaction of 2-chlorophenothiazine with N,N-bis(trideuteriomethyl)propan-1-amine in the presence of a suitable catalyst and solvent.", "Starting Materials": [ "2-chlorophenothiazine", "N,N-bis(trideuteriomethyl)propan-1-amine", "Catalyst", "Solvent" ], "Reaction": [ "Step 1: Dissolve 2-chlorophenothiazine in the solvent.", "Step 2: Add N,N-bis(trideuteriomethyl)propan-1-amine to the solution.", "Step 3: Add the catalyst to the solution.", "Step 4: Heat the solution under reflux for several hours.", "Step 5: Cool the solution and filter the precipitate.", "Step 6: Wash the precipitate with the solvent.", "Step 7: Dry the product under vacuum." ] } | |

CAS No. |

1276197-23-9 |

Molecular Formula |

C19H21ClN2O4S |

Molecular Weight |

414.9 g/mol |

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;oxalic acid |

InChI |

InChI=1S/C17H19ClN2S.C2H2O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;3-1(4)2(5)6/h3-4,6-9,12H,5,10-11H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3; |

InChI Key |

FZNQRUYAXGKACN-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].C(=O)(C(=O)O)O |

SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |

Purity |

95% by HPLC; 98% atom D |

Related CAS |

1019646-35-5 (unlabelled) |

Synonyms |

2-Chloro-10-(3-dimethylaminopropyl)phenothiazine Oxalate |

tag |

Chlorpromazine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.